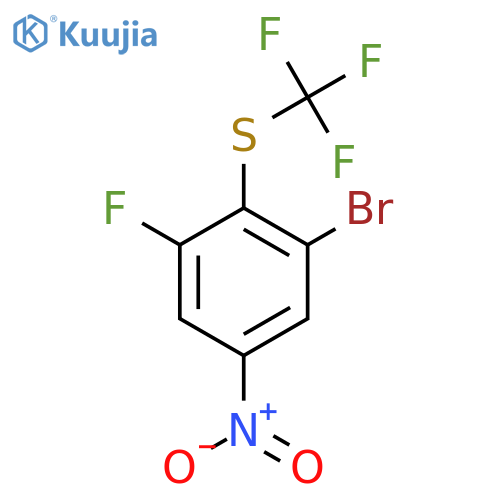

Cas no 1807156-22-4 (1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene

-

- インチ: 1S/C7H2BrF4NO2S/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H

- InChIKey: GYPWWOCXAKVPMJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1SC(F)(F)F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 272

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 71.1

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020664-1g |

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene |

1807156-22-4 | 97% | 1g |

1,504.90 USD | 2021-06-24 | |

| Alichem | A013020664-250mg |

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene |

1807156-22-4 | 97% | 250mg |

489.60 USD | 2021-06-24 | |

| Alichem | A013020664-500mg |

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene |

1807156-22-4 | 97% | 500mg |

823.15 USD | 2021-06-24 |

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzeneに関する追加情報

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene: A Comprehensive Overview

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene, also known by its CAS registry number CAS No. 1807156-22-4, is a highly specialized organic compound with a complex structure and diverse applications in the field of chemistry. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a bromine atom at position 1, a fluorine atom at position 3, a nitro group at position 5, and a trifluoromethylthio group at position 2. The combination of these substituents imparts distinctive chemical properties, making it an interesting subject for both academic research and industrial applications.

The synthesis of 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound. For instance, the use of palladium catalysts in coupling reactions has enabled more efficient synthesis pathways, reducing production costs while maintaining high-quality standards.

One of the most notable applications of this compound is in the field of material science, where it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its ability to undergo various functional group transformations makes it highly versatile in creating tailored materials with specific mechanical, thermal, and electrical properties. Moreover, the presence of electron-withdrawing groups such as nitro and trifluoromethylthio enhances its reactivity in certain chemical reactions, making it an ideal candidate for use in organic synthesis.

In addition to its industrial applications, 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene has also garnered significant attention in pharmacological research. The compound's unique structure allows it to interact with various biological systems, potentially leading to the development of novel therapeutic agents. Recent studies have explored its role as a lead compound in drug discovery programs targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

The environmental impact of this compound is another area of active research. Given its complex structure and potential persistence in the environment, understanding its degradation pathways and toxicity profiles is crucial for ensuring safe handling and disposal practices. Recent investigations have focused on biodegradation mechanisms under aerobic and anaerobic conditions, providing valuable insights into its environmental fate.

In conclusion, 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene, with its CAS number CAS No. 1807156-22-4, stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its synthesis, properties, applications, and environmental considerations highlight its importance in both academic research and industrial processes. As ongoing studies continue to uncover new insights into its potential uses and behaviors, this compound remains at the forefront of chemical innovation.

1807156-22-4 (1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene) 関連製品

- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 115687-24-6(3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)

- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)

- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)

- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)

- 866843-10-9(8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)